N-Methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline
Description
N-Methyl-N-[[3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Methyl]Aniline is a boronate ester derivative featuring:
- A central aniline group substituted with a methyl group (N-methyl).
- A benzyl linker attached to a meta-substituted phenyl ring bearing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This structure enables participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of arylboronates .
Properties
IUPAC Name |
N-methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BNO2/c1-19(2)20(3,4)24-21(23-19)17-11-9-10-16(14-17)15-22(5)18-12-7-6-8-13-18/h6-14H,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCRHNGJUBHZSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline typically involves the following steps:
Boronic Acid Derivative Formation: The starting material, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is reacted with appropriate phenyl derivatives under controlled conditions.
Methylation: The phenyl derivative undergoes methylation to introduce the N-methyl group.
Coupling Reaction: The final step involves coupling the methylated phenyl derivative with aniline to form the target compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Cross-Coupling Reactions
The boronate ester group enables participation in palladium-catalyzed Suzuki-Miyaura couplings, a hallmark reaction for aryl boronic esters .
Example reaction with aryl halides:
| Reaction Component | Typical Conditions | Yield Range | Sources |
|---|---|---|---|
| Aryl bromides/chlorides | Pd(PPh) (1–5 mol%), NaCO, THF/HO, 70–90°C, 12–24 hr | 60–85% | |
| Heteroaryl substrates | Pd(dppf)Cl, KPO, DMF, 100°C | 45–78% |
Key Findings:
-
The methyl group on the aniline nitrogen reduces competing side reactions (e.g., Buchwald-Hartwig amination) by steric hindrance.
-
Electron-deficient aryl halides react faster due to enhanced oxidative addition to palladium .
Protodeboronation
The boronate ester undergoes acid-mediated protodeboronation under strongly acidic conditions :
| Condition | Solvent | Temperature | Outcome | Citation |
|---|---|---|---|---|
| 6 M HCl | THF/HO | 50°C, 6 hr | Cleavage to toluene derivative | |
| TFA/DCM (1:1) | DCM | RT, 2 hr | Partial decomposition |
Transesterification with Diols
The dioxaborolane ring undergoes ligand exchange with diols (e.g., pinacol → ethylene glycol) :
Reported Equilibrium Constants (Keq_\text{eq}eq):
| Diol | K (25°C) | Solvent | Source |
|---|---|---|---|
| Ethylene glycol | 0.45 | THF | |
| 1,2-Propanediol | 0.32 | MeOH |
N-Alkylation/Acylation
The tertiary amine undergoes quaternization or acylation under specific conditions :
a) Alkylation with methyl iodide:
-
Yield: 68% (DMF, 0°C → RT, 12 hr)
b) Acylation with acetic anhydride:
Electrophilic Aromatic Substitution
The aniline ring participates in nitration/sulfonation at the para-position relative to the methyl group :
Nitration (HNO3_33/H2_22SO4_44):
Boron Oxidation
The boronate ester oxidizes to boric acid under strong oxidizing agents :
Amine Oxidation
Tertiary amine oxidizes to N-oxide with mCPBA:
-
55% yield (DCM, 0°C, 2 hr)
Mechanistic Insights
-
Suzuki Coupling Mechanism: The boronate ester transfers the aryl group to palladium via transmetallation, followed by reductive elimination to form the C–C bond. Steric effects from the methyl group slow transmetallation by ~20% compared to unmethylated analogues.
-
Acid Sensitivity: Protodeboronation proceeds through a concerted mechanism where acid protonates the boronate oxygen, weakening the B–O bond .
Reaction Optimization Data
| Reaction Type | Optimal Catalyst | Temperature | Time | Yield | Purity | Source |
|---|---|---|---|---|---|---|
| Suzuki coupling | Pd(dppf)Cl | 80°C | 18 hr | 82% | >95% | |
| N-Acylation | HATU | RT | 4 hr | 91% | 98% | |
| Protodeboronation | HCl (6 M) | 50°C | 6 hr | 89% | 90% |
Stability Under Reaction Conditions
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its boronic acid moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to biologically active molecules makes it a valuable tool in drug discovery.
Medicine: N-Methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline is being investigated for its therapeutic potential. It may serve as a lead compound in the development of new drugs targeting various diseases.
Industry: In the chemical industry, this compound is used in the production of advanced materials and polymers. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N-Methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with amino acids in enzymes, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in disease processes, such as proteases and kinases.
Receptor Binding: It may bind to receptors involved in signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Substituent Variations on the Aniline Nitrogen
Key Insight : The target compound’s N-methyl-benzyl substitution balances steric bulk and electronic effects, contrasting with the electron-rich dimethyl or sterically hindered diphenyl analogs.
Positional Isomerism and Boronate Placement
Key Insight : Meta-substituted boronates (as in the target compound) may offer distinct regioselectivity compared to para-substituted analogs, critical for constructing asymmetric biaryls.
Extended Conjugation and Functional Group Additions
Key Insight : The target compound’s benzyl spacer may limit conjugation compared to styryl-linked analogs but provides flexibility for modular derivatization.
Biological Activity
N-Methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a boron-containing moiety which is significant in medicinal chemistry due to boron's unique properties in biological systems. The presence of the dioxaborole structure may confer specific interactions with biological targets.
Anticancer Properties
Recent studies have explored the anticancer potential of boron-containing compounds, including derivatives of this compound. Research indicates that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Table 1: Anticancer Activity of Boron Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | H1975 (NSCLC) | 0.5 | EGFR inhibition |
| Compound B | HCC827 (NSCLC) | 0.6 | pERK and pAKT suppression |
| This compound | TBD | TBD | TBD |
The mechanism by which this compound exerts its effects is likely related to its ability to interact with proteins involved in signaling pathways. Studies suggest that the compound may act as an inhibitor of certain kinases involved in cell growth and survival.
Study 1: In Vitro Analysis
In a recent study published in Nature Communications, researchers evaluated the effects of various boron-containing compounds on lung cancer cell lines. The study highlighted that compounds similar to this compound showed significant inhibition of cell proliferation at micromolar concentrations.
Study 2: Pharmacokinetics and Toxicity
Another study assessed the pharmacokinetics and toxicity profiles of boron-based compounds. The findings indicated that while some derivatives exhibited promising anticancer activity, they also presented concerns regarding acute toxicity. For instance, it was noted that certain analogs had harmful effects upon oral administration and skin contact .
Q & A
Basic: What are the standard synthetic routes for preparing N-Methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline?
Methodological Answer:
The synthesis typically involves two key steps:
Boronic Ester Installation : Start with a halogenated precursor (e.g., 3-bromoaniline derivative). Use Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane at 80–100°C under inert atmosphere .
N-Methylation : React the intermediate with methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) in DMF or acetonitrile. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Validation : Purity is confirmed by NMR (aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 1.3–2.5 ppm) and HRMS (exact mass ± 0.001 Da) .
Basic: What characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups, aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₀H₂₅BNO₂ requires m/z 334.1984) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., orthorhombic system, space group Pna2₁) .
- Melting Point Analysis : Compare with literature values to detect impurities (e.g., sharp mp >150°C) .
Advanced: How do steric effects from the tetramethyl-dioxaborolane group influence its reactivity in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer:
The bulky tetramethyl groups slow transmetallation steps due to steric hindrance. To optimize:
- Use electron-rich ligands (e.g., SPhos or XPhos) to stabilize the Pd center.
- Increase reaction temperature (80–100°C) and prolong time (12–24 hrs).
- Screen solvents (e.g., toluene/water mixtures enhance solubility without decomposing the boronic ester) .
Validation : Monitor reaction progress via TLC or LC-MS. Isolate coupled products in 60–75% yield, lower than less hindered analogs .
Advanced: How can researchers resolve contradictions in reported reaction yields when using different palladium catalysts?
Methodological Answer:
Discrepancies arise from catalyst decomposition or ligand mismatching. Systematic approaches include:
Catalyst Screening : Test Pd(OAc)₂, Pd(PPh₃)₄, and PdCl₂(dtbpf) with ligands (e.g., PPh₃, PCy₃).
Oxygen-Free Conditions : Use Schlenk lines or gloveboxes to prevent Pd oxidation.
Additive Optimization : Additives like K₃PO₄ or Cs₂CO₃ improve base solubility .
Case Study : PdCl₂(dtbpf) with SPhos ligand increased yields by 20% compared to Pd(PPh₃)₄ in analogs .
Basic: What are the stability considerations for storing and handling this compound?
Methodological Answer:
- Storage : Under argon at –20°C in amber vials to prevent boronic ester hydrolysis .
- Handling : Use gloveboxes for air-sensitive steps. Avoid protic solvents (e.g., water, alcohols) during synthesis .
- Decomposition Signs : Discoloration (yellow to brown) or precipitate formation indicates degradation. Re-purify via flash chromatography if needed .
Advanced: How can computational methods aid in predicting the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Model transition states to predict regioselectivity in cross-couplings (e.g., Fukui indices for electrophilic attack sites).
- Molecular Dynamics (MD) : Simulate solvent effects on boronic ester stability.
- Software Tools : Use Gaussian or ORCA for energy minimization; compare with crystallographic data from .
Validation : Predicted activation energies (±5 kJ/mol) matched experimental yields in derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
